molecular formula C8H7NO B020548 4-Hydroxybenzyl cyanide CAS No. 14191-95-8

4-Hydroxybenzyl cyanide

Cat. No. B020548
CAS RN: 14191-95-8
M. Wt: 133.15 g/mol
InChI Key: AYKYOOPFBCOXSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydroxybenzyl cyanide has been achieved from 4-hydroxybenzeneacetamide in toluene by dehydration reaction using Bu2SnO as the catalyst. Optimal conditions include Bu2SnO being 15 percent of 4-hydroxybenzeneacetamide by mass, a reaction temperature of 110℃, a reaction time of 12 h, and toluene six times the mass of 4-hydroxybenzeneacetamide, yielding 4-hydroxybenzyl cyanide at 95.3% (Zong Qian-houb, 2013).

Molecular Structure Analysis

The molecular structure of derivatives related to 4-hydroxybenzyl cyanide has been extensively studied. For instance, 4-hydroxybenzylidenemalononitrile and its variants show significant changes in IR spectra upon conversion to anionic species, indicating intramolecular charge transfers and structural reorganization (E. Velcheva, Y. Binev, M. Petrova, 1999).

Scientific Research Applications

  • Plant Enzyme Cofactors : 4-Hydroxybenzyl alcohol, found in muskmelon seedling extracts, acts as a cofactor for indoleacetic acid oxidase, suggesting a new plant-derived source for this enzyme (Mumford, Stark, & Smith, 1963).

  • Chemical Synthesis : A study demonstrated the [4+3] cycloaddition of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines, leading to biologically important seven-membered heterocyclic scaffolds with excellent diastereoselectivity (Mei et al., 2017).

  • Catalysis in Organic Reactions : Cyanide ion-catalyzed retro-benzoin condensation produces ketones and heteroarenes, while benzyl migration leads to benzylheteroarenes and arenecarbaldehydes (Suzuki et al., 1998).

  • Neurotransmitter Regulation : Inhibition of dopamine beta-hydroxylase by benzyl cyanide analogs plays a role in the regulation of neurotransmitter levels (Colombo et al., 1984).

  • Pharmaceutical Synthesis : Selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst results in the quantitative yield of tyramine, suggesting a method for pharmaceutical production (McAllister et al., 2018).

  • Genetic Engineering : Genetic engineering technologies in Escherichia coli were used to synthesize 4-hydroxybenzyl alcohol from L-tyrosine, indicating a potential for efficient and economical production of pharmaceutical compounds (Xu et al., 2022).

  • Novel Compound Synthesis : A novel and efficient synthesis of 3-hydroxypyrazoles using n-butyl isocyanide was demonstrated, showing potential for future library enrichment strategies (Shaw et al., 2012).

  • Natural Compound Isolation : New 4-hydroxybenzyl-substituted amino acid derivatives were isolated from Gastrodia elata rhizomes, with potential anti-Fe2+-cysteine activity (Guo et al., 2015).

  • Optimal Synthesis Conditions : The optimal conditions for synthesizing 4-hydroxybenzyl cyanide include 15 percent Bu2SnO, 110°C, 12 hours, and toluene (Qian-houb, 2013).

  • Microbial Metabolism : The enzyme 4-hydroxyphenylacetate decarboxylase catalyzes the fermentation of p-cresol from tyrosine in clostridia, highlighting a biochemical pathway in microbial metabolism (Feliks, Martins, & Ullmann, 2013).

Safety And Hazards

4-Hydroxybenzyl cyanide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation . It should be handled with personal protective equipment and stored in a sealed container in a dry room .

properties

IUPAC Name

2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKYOOPFBCOXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161856
Record name 4-Hydroxybenzylcyanide
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4-Hydroxybenzeneacetonitrile
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Boiling Point

329.00 to 330.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxybenzeneacetonitrile
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Product Name

4-Hydroxybenzyl cyanide

CAS RN

14191-95-8
Record name 4-Hydroxybenzyl cyanide
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Record name 4-Hydroxybenzyl cyanide
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Record name 4-hydroxyphenylacetonitrile
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Record name 4-HYDROXYBENZYL CYANIDE
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Record name 4-Hydroxybenzeneacetonitrile
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Melting Point

72 °C
Record name 4-Hydroxybenzeneacetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

A stirred suspension of sodium p-hydroxymandelate monohydrate (50 g. of 77% w/w material, the impurity being sodium chloride) and sodium cyanide (12.5 g.) in N,N-dimethylformamide (67.5 ml.) is heated at 135° C. for 2 hours and then cooled. Water (200 ml.) and formic acid (20 ml.) are added and the mixture is extracted twice with methyl isobutyl ketone (200 ml. and 100 ml.). The combined extracts are washed twice with water (50 ml. each time) and are then concentrated by evaporation. There is thus obtained a solution of p-hydroxybenzyl cyanide in methyl isobutyl ketone which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
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Reaction Step Four
Quantity
67.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium cyanide (25.0 g.) is added to a stirred suspension of anhydrous sodium p-hydroxymandelate (96 g. of 99% w/w material, the impurity being sodium chloride; prepared from 104 g. of monohydrate by azeotropic distillation with 500 ml. of xylene in a Dean and Stark apparatus) in N,N-dimethylformamide (100 ml.), and the mixture is heated at 135° C. for 1 hour and then cooled. Water (170 ml.) and formic acid (38 ml.) are added and the mixture is extracted twice with methyl isobutyl ketone (330 ml. and 170 ml. respectively). The combined extracts are washed twice with water (240 ml. and 180 ml. respectively) and then concentrated by evaporation. There is thus obtained a solution of p-hydroxybenzyl cyanide in methyl isobutyl ketone which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydroxide (4.0 g.) and sodium cyanide (5.0 g.) are added to a stirred suspension of sodium p-hydroxymandelate monohydrate (19 g. of 89% w/w material, the impurity being sodium chloride) in N,N-dimethylformamide (100 ml.) and the mixture is stirred and heated at 135° C. for 4 hours and then cooled. Formic acid (7.7 ml.) and water (200 ml.) are added and the mixture is extracted twice with methyl isobutyl ketone (100 ml. and 75 ml.). The combined extracts are washed twice with water (40 ml. each time) and are then concentrated by evaporation. There is thus obtained a solution of p-hydroxybenzyl cyanide in methyl isobutyl ketone which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
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Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
7.7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of sodium p-hydroxymandelate monohydrate (208 g.), sodium cyanide (49 g.), potassium carbonate (69 g.), methyl formate (80 ml.) and methanol (300 ml.) is heated under reflux for 8 hours, the temperature being maintained below 58° C. as methyl formate is consumed in the early stages of the reaction by the dropwise addition of further methyl formate (120 ml.). The mixture is cooled and acidified to pH 4 with concentrated aqueous hydrochloric acid (90 ml.), and water (300 ml.) is added dropwise whilst the mixture is distilled under reduced pressure, until the final volume of the two-layer mixture is 530 ml. The upper organic layer is collected and the lower aqueous layer is extracted twice with methyl isobutyl ketone (80 ml. each time). The extracts and organic layer are combined and the mixture is washed with saturated sodium chloride solution (100 ml.) and then with water (80 ml.). The methyl isobutyl ketone is removed by evaporation and there is thus obtained as residue p-hydroxybenzyl cyanide (120 g.) which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 4.96 g. para-hydroxybenzyl alcohol 2.4 g. sodium cyanide 12 ml. ethanol and 12 ml. ethyl formate is heated with stirring under reflux for a period of ninety minutes. The reaction product is then subjected to the same isolation process as in Example 1 to give a 94% yield of crude product showing a melting point of 58°-61° C. uncorrected.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Four
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzyl cyanide
Reactant of Route 2
4-Hydroxybenzyl cyanide
Reactant of Route 3
4-Hydroxybenzyl cyanide
Reactant of Route 4
4-Hydroxybenzyl cyanide
Reactant of Route 5
Reactant of Route 5
4-Hydroxybenzyl cyanide
Reactant of Route 6
4-Hydroxybenzyl cyanide

Citations

For This Compound
137
Citations
MI McAllister, C Boulho, L McMillan, LF Gilpin… - RSC …, 2018 - pubs.rsc.org
… reported here is 4-hydroxybenzyl cyanide (HOC 6 H 5 CH 2 CN), which was selected as a reagent for two reasons. Firstly, selective hydrogenation of 4-hydroxybenzyl cyanide will yield …
Number of citations: 11 pubs.rsc.org
V Borek, MJ Morra - Journal of Agricultural and Food Chemistry, 2005 - ACS Publications
… that decreased pH values promote the formation of 4-hydroxybenzyl cyanide at the expense of 4-… of pH on the production of 4-hydroxybenzyl cyanide, thus preserving SCN - formation. …
Number of citations: 129 pubs.acs.org
S Buskov, J Hasselstrøm, CE Olsen, H Sørensen… - Journal of Biochemical …, 2000 - Elsevier
… Myrosinase catalysed sinalbin hydrolysis resulted in the reactive 4-hydroxybenzyl isothiocyanate as an initial product at pH values from 3.5 to 7.5 whereas 4-hydroxybenzyl cyanide was …
Number of citations: 76 www.sciencedirect.com
M McAllister - 2020 - ethos.bl.uk
… In the first instance, the substrate 4-hydroxybenzyl cyanide was examined before efforts … Whilst no hydrogenolysis was observed in the 4-hydroxybenzyl cyanide hydrogenation reaction, …
Number of citations: 2 ethos.bl.uk
NM Packter, JS Collins - European journal of biochemistry, 1974 - Wiley Online Library
… , 4-hydroxyphenylpyruvic acid and 4-hydroxybenzyl cyanide. In … Degradation studies on 4-hydroxybenzyl cyanide indicated … to that given by authentic 4hydroxybenzyl cyanide (VIII) after …
Number of citations: 15 febs.onlinelibrary.wiley.com
H Hayashi, S Oka - Bulletin of the Institute for Chemical …, 1974 - repository.kulib.kyoto-u.ac.jp
Concerning the synthesis of hydroxybenzyl compounds, it is thought that the corresponding halides serve as starting materials. However, free hydroxybenzyl halides have never been …
Number of citations: 15 repository.kulib.kyoto-u.ac.jp
RM Moriarty, M Sultana, YY Ku - J. CHEM. SOC., CHEM. COMMUN, 1985 - Citeseer
… Subsequent oxidative fragmentation yields 4-hydroxybenzyl cyanide (4) .5,6 In the peptide systems the amino acid moiety (3) results from presumed oxidative fragmentation to an acyl …
Number of citations: 2 citeseerx.ist.psu.edu
T Hidaka, K Ishii, T Kirigaya, H Kanda - Shokuhin Eiseigaku zasshi …, 2007 - europepmc.org
… 4-hydroxybenzyl cyanide (4-HBC), and it was suggested to be m-chloro-4-hydroxybenzyl cyanide (… The product was confirmed to be 3-chloro-4-hydroxybenzyl cyanide (3-C-4-HBC), by …
Number of citations: 2 europepmc.org
J Cesar - Journal of Combinatorial Chemistry, 2005 - academia.edu
… The support-bound 4-hydroxybenzamidine (1a) and 2-(4-hydroxyphenyl)acetamidine (1b) were prepared by first attaching 4-hydroxybenzonitrile and 4-hydroxybenzyl cyanide to the …
Number of citations: 17 www.academia.edu
V Jirásek, B Tarabová, P Lukeš - Plasma Processes and …, 2022 - Wiley Online Library
… case (a) and 4-hydroxybenzyl cyanide (b) … the 4-hydroxybenzyl cyanide is synthesized directly from N-Cl-Tyr. Figure 7b depicts the postdischarge evolution of 4-hydroxybenzyl cyanide, …
Number of citations: 2 onlinelibrary.wiley.com

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